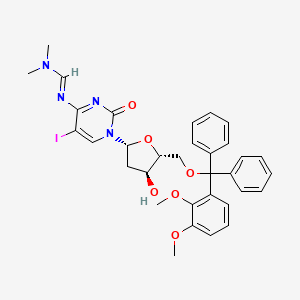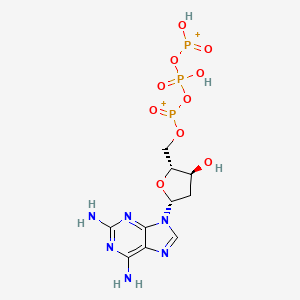
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethylamine and 3-methylpiperazine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often used to facilitate the reaction.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.
Automated Systems: Using automated systems for precise control of reaction parameters and to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Common reagents include KMnO4 and CrO3, typically in acidic or basic conditions.
Reduction: LiAlH4 and NaBH4 are used in aprotic solvents like ether or tetrahydrofuran.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-1-(cyclopropylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-(cyclopropylmethyl)-3-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
(3R)-1-(cyclopropylmethyl)-3-isopropylpiperazine: Features an isopropyl group instead of a methyl group.
(3R)-1-(cyclopropylmethyl)-3-phenylpiperazine: Contains a phenyl group in place of the methyl group.
Uniqueness
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group adds steric hindrance and electronic effects that can differentiate it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(3R)-1-(cyclopropylmethyl)-3-methylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3/t8-/m1/s1 |
Clé InChI |
IWRIBHLFZPQASA-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CN(CCN1)CC2CC2 |
SMILES canonique |
CC1CN(CCN1)CC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


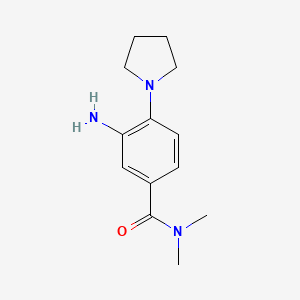



![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)


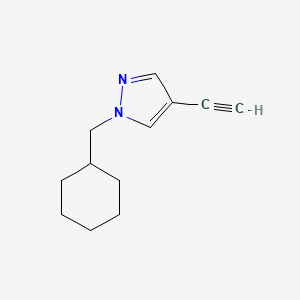
![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
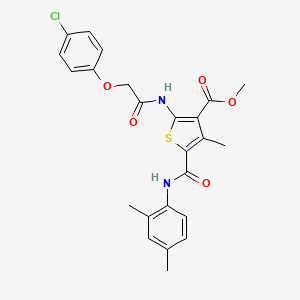

![2-Methyl-1-[6-(trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B12074855.png)
